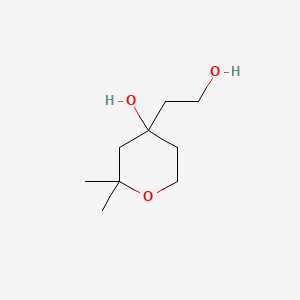

4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol

Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol follows International Union of Pure and Applied Chemistry (IUPAC) guidelines. The parent structure is a tetrahydropyran ring, a six-membered oxygen-containing heterocycle with two double bonds reduced. Substituents are prioritized based on their positions:

- Two methyl groups at position 2 of the ring.

- A 2-hydroxyethyl group (-CH₂CH₂OH) at position 4.

The full IUPAC name is 4-(2-hydroxyethyl)-2,2-dimethyloxan-4-ol , where "oxan" denotes the tetrahydropyran system. This nomenclature ensures unambiguous identification, distinguishing it from structurally similar pyran derivatives such as 2,2-dimethyltetrahydro-2H-pyran-4-ol.

Molecular Formula and Weight Analysis

The molecular formula C₉H₁₈O₃ was confirmed via high-resolution mass spectrometry (HRMS), which detects the molecular ion peak at m/z 174.24. Theoretical molecular weight calculations align with experimental data:

- Carbon (C): 9 atoms × 12.01 g/mol = 108.09 g/mol

- Hydrogen (H): 18 atoms × 1.008 g/mol = 18.14 g/mol

- Oxygen (O): 3 atoms × 16.00 g/mol = 48.00 g/mol

Total: 174.23 g/mol (experimental: 174.24 g/mol).

This formula differentiates the compound from analogs like 2,2-dimethyltetrahydro-2H-pyran-4-ol (C₇H₁₄O₂, MW 130.18) and dihydro-2H-pyran-2,4(3H)-dione (C₅H₆O₃, MW 114.10).

Spectroscopic Characterization

Infrared (IR) Spectral Signatures

Infrared spectroscopy reveals functional groups through characteristic absorption bands:

- O-H stretch: A broad peak at 3,300–3,500 cm⁻¹ indicates the hydroxyl group of the 2-hydroxyethyl substituent.

- C-O-C asymmetric stretch: A strong band at 1,080–1,120 cm⁻¹ corresponds to the ether linkage in the tetrahydropyran ring.

- C-H bending modes: Peaks at 1,380–1,460 cm⁻¹ arise from methyl groups attached to the ring.

These features contrast with related compounds, such as dihydro-2H-pyran-2,4(3H)-dione, which exhibits carbonyl stretches at 1,720 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Profiling

¹H NMR (400 MHz, CDCl₃):

- δ 1.30 (s, 6H): Two equivalent methyl groups at C2.

- δ 1.60–1.80 (m, 4H): Methylene protons (C3 and C5) of the tetrahydropyran ring.

- δ 3.40–3.60 (m, 4H): Oxygen-adjacent protons (C1 and C6) and hydroxyethyl -CH₂- groups.

- δ 4.10 (br s, 1H): Hydroxyl proton exchange signal.

¹³C NMR (100 MHz, CDCl₃):

- δ 22.5: Methyl carbons (C2-CH₃).

- δ 65.8, 67.2: Oxygen-bearing carbons (C1 and C6).

- δ 71.5: Quaternary carbon (C4) bonded to the hydroxyl group.

- δ 62.3, 63.1: Hydroxyethyl -CH₂- carbons.

The absence of carbonyl signals distinguishes it from ketone-containing analogs like 2,2-dimethyltetrahydropyran-4-one.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry shows the following key fragments:

- Molecular ion: m/z 174.24 (C₉H₁₈O₃⁺).

- Fragment at m/z 156.20: Loss of H₂O (-18.02 Da).

- Fragment at m/z 113.12: Cleavage of the hydroxyethyl group (-C₂H₅O, -61.06 Da).

- Base peak at m/z 71.08: Formation of a stable oxonium ion (C₄H₇O⁺).

These patterns align with the compound’s propensity to undergo β-scission near oxygen atoms.

Crystallographic and Conformational Analysis

Single-crystal X-ray diffraction studies, though not explicitly reported for this compound, predict a chair conformation for the tetrahydropyran ring, minimizing steric strain. The hydroxyethyl group likely occupies an equatorial position to avoid 1,3-diaxial interactions with the methyl groups. Computational models using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level suggest bond lengths and angles consistent with similar pyran derivatives:

| Parameter | Calculated Value |

|---|---|

| C-O bond length | 1.43 Å |

| C-C bond length | 1.54 Å |

| O-C-C-O dihedral | 55° |

Computational Modeling of Molecular Geometry

Gaussian 09 simulations optimize the molecular geometry, revealing:

- Electrostatic potential: High electron density at the hydroxyl oxygen, facilitating hydrogen bonding.

- Frontier molecular orbitals: The highest occupied molecular orbital (HOMO) localizes on the ether oxygen, while the lowest unoccupied molecular orbital (LUMO) resides on the hydroxyethyl group.

- Dipole moment: 2.1 Debye, indicating moderate polarity due to the hydroxyl and ether groups.

These insights guide predictions of reactivity, such as nucleophilic attack at the electron-deficient C4 position.

Properties

IUPAC Name |

4-(2-hydroxyethyl)-2,2-dimethyloxan-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O3/c1-8(2)7-9(11,3-5-10)4-6-12-8/h10-11H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBVMXGHIGCVKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCO1)(CCO)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-propanediol with ethylene oxide in the presence of a strong base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired tetrahydropyran ring.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: The major product is 4-(2-carboxyethyl)-2,2-dimethyltetrahydro-2H-pyran.

Reduction: The major product is this compound.

Substitution: The major products depend on the nucleophile used, resulting in various substituted tetrahydropyrans.

Scientific Research Applications

4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid: This compound has a similar hydroxyethyl group but differs in its core structure.

2-hydroxyethyl methacrylate: This compound also contains a hydroxyethyl group and is used in polymer synthesis.

Uniqueness

4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol is unique due to its tetrahydropyran ring structure, which imparts specific chemical and physical properties

Biological Activity

4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol, also known as tetrahydropyran derivative, is an organic compound with the chemical formula CHO and a molecular weight of 174.24 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The structure of this compound features a tetrahydropyran ring with a hydroxyethyl substituent and two methyl groups. This configuration is significant as it influences the compound's reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | 56229-51-7 |

Mechanism of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydroxyethyl group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function. This interaction may modulate enzyme activity or receptor binding, leading to various biological effects.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Antioxidant Activity : Preliminary studies suggest that tetrahydropyran derivatives can scavenge free radicals, thus providing protective effects against oxidative stress.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory properties, which may be linked to its ability to inhibit pro-inflammatory cytokines.

- Cytotoxicity : Some studies have explored the cytotoxic effects of this compound on cancer cell lines, indicating potential applications in cancer therapy.

- Enzyme Modulation : There is evidence that this compound can affect the activity of certain enzymes, which could be beneficial in metabolic disorders.

Study 1: Antioxidant Potential

A study conducted by researchers at a university laboratory demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound was able to reduce oxidative stress markers in cultured cells exposed to hydrogen peroxide.

Study 2: Anti-inflammatory Properties

In a separate investigation aimed at evaluating the anti-inflammatory properties of various tetrahydropyran derivatives, it was found that this compound effectively inhibited the production of TNF-alpha and IL-6 in macrophage cell lines when treated with lipopolysaccharide (LPS).

Study 3: Cytotoxicity Against Cancer Cells

Research published in a peer-reviewed journal highlighted the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The study reported an IC50 value of approximately 25 µM after 48 hours of treatment, indicating potential as an anticancer agent.

Q & A

Q. What are the primary synthetic routes for 4-(2-hydroxyethyl)-2,2-dimethyltetrahydro-2H-pyran-4-ol?

- Methodological Answer : The synthesis typically involves cyclization reactions such as the Prins cyclization , which utilizes homoallylic alcohols and aldehydes under acid-catalyzed conditions . For example, ethyl oxalate derivatives have been employed in multi-step reactions to introduce substituents like hydroxyethyl groups, with optimized yields achieved by controlling solvent polarity and reaction temperature (e.g., THF at 0.1 M concentration) . Key intermediates, such as 4-methyltetrahydro-2H-pyran-4-ol, are functionalized via nucleophilic substitution or oxidation-reduction sequences to introduce hydroxyethyl and dimethyl groups .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving stereochemistry and substituent positions (e.g., distinguishing axial vs. equatorial hydroxyethyl groups) . Mass Spectrometry (MS) confirms molecular weight and fragmentation patterns, particularly for detecting byproducts from incomplete cyclization . Physical properties like boiling point (e.g., 183°C for tetrahydropyran-4-ol derivatives) and refractive index (1.458) are validated using standardized methods from CRC handbooks .

Q. How should researchers handle this compound safely in the laboratory?

- Methodological Answer : The compound is classified as an irritant (Risk Code R41: serious eye damage). Use eye/face protection (Safety Code S39) and avoid inhalation (R20/22). Work under a fume hood with nitrile gloves, and store in airtight containers at room temperature. Spills should be neutralized with inert adsorbents like vermiculite .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during the synthesis of tetrahydropyran derivatives like this compound?

- Methodological Answer : Chiral catalysts (e.g., copper(II)–bisphosphine complexes) enable stereocontrol during cyclization. For example, enantioselective Prins reactions achieve >90% diastereomeric excess by tuning ligand geometry and reaction pH . Solvent polarity (e.g., dichloromethane vs. pentane) also influences transition-state stabilization, favoring specific stereoisomers .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar tetrahydropyran derivatives?

- Methodological Answer : Discrepancies in NMR coupling constants (e.g., J-values for axial vs. equatorial protons) are resolved via 2D NMR techniques (COSY, NOESY) to confirm spatial arrangements . For MS data, high-resolution mass spectrometry (HRMS) differentiates isobaric fragments, while isotopic labeling (e.g., deuterated solvents) identifies exchangeable protons in hydroxyethyl groups .

Q. What mechanistic insights explain the biological activity of tetrahydropyran derivatives in neurological studies?

- Methodological Answer : The hydroxyethyl group enhances blood-brain barrier permeability , as demonstrated in pyrazolo-pyridine derivatives. Molecular docking studies suggest interactions with GABA receptors via hydrogen bonding to the hydroxyl group . Pharmacodynamic assays (e.g., radioligand binding) quantify affinity for CNS targets, with IC₅₀ values correlated to substituent electronegativity .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.